2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide
Description
This compound features a 1H-imidazole core substituted at position 4 with a benzenesulfonyl group and at position 2 with a phenyl ring. A sulfanyl (-S-) linker connects the imidazole to an acetamide moiety, which is further functionalized with a 4-methoxyphenylmethyl group. Structural analogs often vary in substituents on the imidazole, sulfanyl/acyl groups, or the acetamide’s aryl moiety, leading to differences in physicochemical and biological properties .
Properties
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-32-20-14-12-18(13-15-20)16-26-22(29)17-33-24-25(34(30,31)21-10-6-3-7-11-21)28-23(27-24)19-8-4-2-5-9-19/h2-15H,16-17H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWRBPHDFGGXJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the benzenesulfonyl group and the phenyl group. The final step involves the attachment of the acetamide moiety.
Imidazole Ring Formation: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.
Phenyl Group Addition: The phenyl group can be added through a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.
Acetamide Attachment: The final step involves the reaction of the intermediate compound with 4-methoxybenzylamine and acetic anhydride to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including:
- Oxidation : The compound can be oxidized to introduce additional functional groups.
- Reduction : Reduction reactions can modify the sulfonyl group to a sulfide or thiol group.
- Substitution : The imidazole ring and phenyl groups can engage in electrophilic and nucleophilic substitution reactions.
These reactions enhance the compound's utility in synthesizing novel compounds with desired properties.
Biological Applications
The biological activity of 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide has been explored in several studies:
- Antimicrobial Activity : Research indicates that compounds containing imidazole rings often exhibit significant antimicrobial properties. The presence of the benzenesulfonyl group may enhance this activity by interacting with bacterial enzymes or proteins .
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, particularly breast cancer cell lines such as MCF7. Mechanistic studies have indicated that it may inhibit specific signaling pathways involved in cancer progression .
Medicinal Chemistry
The therapeutic potential of this compound is under investigation, particularly for its role as an antimicrobial and anticancer agent. Its mechanism of action is believed to involve:
- Enzyme Inhibition : The benzenesulfonyl group can interact with enzymes crucial for bacterial survival or cancer cell proliferation.
- Metal Ion Binding : The imidazole ring's ability to bind metal ions may influence various biochemical pathways, contributing to its biological effects .
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
N-Cyclopropyl Analog ():
Replacing the 4-methoxyphenylmethyl group with a cyclopropyl (C₃H₅) substituent (ZINC6537776) reduces polarity, increasing lipophilicity (logP ~3.5 vs. ~2.8 for the target compound). This likely enhances membrane permeability but may reduce aqueous solubility. The cyclopropyl group’s rigid geometry could also affect binding to hydrophobic enzyme pockets .Triazole-Based Analog ():
Substituting the imidazole with a 1,2,4-triazole ring (539809-35-3) alters electronic properties due to the triazole’s weaker basicity. This modification may reduce interactions with charged residues in biological targets, impacting efficacy in enzyme inhibition .
Sulfonyl/Sulfinyl Variations
- Methylsulfinyl Derivative (): The compound N-{4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate features a sulfinyl (-SO-) group instead of sulfonyl (-SO₂-).
Acetamide Substituent Comparisons
- N-(4-Methoxyphenyl)acetamide (): The simpler analog 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide lacks the imidazole and benzenesulfonyl groups. Its antimicrobial activity (reported in ) suggests that the acetamide-methoxyphenyl motif alone contributes to bioactivity, but the absence of the imidazole core limits potency against more complex targets like kinases .
Benzimidazole Derivative ():
N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (29) replaces the imidazole with a benzimidazole scaffold. The extended aromatic system increases molecular weight (MW 449.5 vs. 507.6 for the target compound) and may enhance DNA intercalation, as seen in its anticancer activity .
Table 1: Key Comparative Data
Table 2: Structural Impact on Bioactivity
Biological Activity
The compound 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Characteristics
- Molecular Formula: C26H25N3O3S2
- Molecular Weight: 491.6 g/mol
- IUPAC Name: this compound
The structure integrates a benzenesulfonyl group, an imidazole ring, and an acetamide moiety, contributing to its diverse chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzenesulfonyl group is known to influence enzyme activity, while the imidazole ring can chelate metal ions, affecting numerous biochemical pathways. The presence of the methoxyphenyl group may enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets.
Anticancer Activity
Research has indicated that imidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have demonstrated the ability to induce apoptosis in cancer cell lines such as MDA-MB-231. A notable study reported that analogs induced a 22-fold increase in apoptotic cells compared to control groups, suggesting a potent mechanism for cancer treatment .
Antimicrobial Activity
Imidazole-based compounds have also shown promising antimicrobial properties. The compound's structural features suggest potential antibacterial effects, particularly against Gram-positive bacteria. In vitro studies have indicated that related compounds exhibit minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against various bacterial strains .
Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 / MIC (μM) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 | <50 | |
| Antibacterial | Staphylococcus aureus | 15.625 - 62.5 | |
| Antifungal | Candida albicans | 31.2 - 62.5 |
Case Study 1: Anticancer Efficacy
A study focused on the synthesis and evaluation of imidazole derivatives revealed that specific compounds showed significant cytotoxicity against HepG2 liver cancer cells, with IC50 values below 50 μM. The mechanism was linked to the inhibition of glycolytic enzymes within mitochondria, leading to reduced proliferation and increased apoptosis .
Case Study 2: Antimicrobial Potential
Another investigation assessed the antimicrobial efficacy of benzenesulfonamide derivatives, including those structurally related to our compound. These derivatives were tested against clinical isolates of MRSA and exhibited remarkable antibacterial activity with MIC values significantly lower than traditional antibiotics like ciprofloxacin .
Q & A
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2, EGFR kinase). Focus on sulfonyl and imidazole groups for hydrogen bonding .
- MD simulations : Assess binding stability (50 ns trajectories, GROMACS) to prioritize in vitro validation .
How to design experiments to elucidate the mechanism of action in anticancer studies?
Q. Advanced
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .
- Flow cytometry : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
- Enzyme inhibition : Test against kinase panels (e.g., tyrosine kinases at 1–10 µM) .
What strategies enhance the compound’s bioavailability for in vivo studies?
Q. Advanced
- Prodrug design : Mask polar groups (e.g., esterify acetamide) to improve permeability .
- Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm) for sustained release .
- Pharmacokinetics : Monitor plasma half-life (LC-MS/MS) after IV/oral administration in rodent models .
How are structure-activity relationship (SAR) studies conducted for this compound?
Q. Advanced
- Substituent variation : Synthesize analogs with modified sulfonyl (e.g., tosyl vs. mesyl) or methoxy groups .
- Bioactivity profiling : Compare IC₅₀ values across analogs in enzyme/cell-based assays.
- 3D-QSAR : Develop CoMFA/CoMSIA models to correlate structural features with activity .
What experimental controls are essential in assessing antimicrobial activity?
Q. Advanced
- Positive controls : Use ciprofloxacin (bacteria) or fluconazole (fungi) at clinically relevant concentrations .
- Neutralization controls : Include 0.5% Tween-80 to prevent compound aggregation in agar diffusion assays .
- Resazurin assay : Validate bacterial viability post-treatment via fluorescence (λex 560 nm, λem 590 nm) .
How to validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
